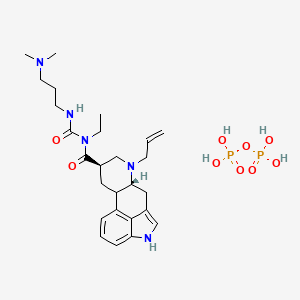
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt is a chemical compound with the molecular formula C12H25NaO4S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers .
Méthodes De Préparation
The synthesis of 1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt typically involves the sulfonation of dodecane, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the efficient conversion of reactants to the desired product .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group. Reducing agents such as sodium borohydride are typically used.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonate esters and amides .
Applications De Recherche Scientifique
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids by aligning at the liquid-air interface, thereby stabilizing emulsions and dispersions. This property is crucial in various applications, from detergents to pharmaceuticals .
At the molecular level, the sulfonic acid group interacts with water molecules, while the hydrophobic dodecane chain interacts with non-polar substances. This dual interaction facilitates the mixing of polar and non-polar substances, enhancing the solubility and stability of various formulations .
Comparaison Avec Des Composés Similaires
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt can be compared with other similar surfactants, such as:
Sodium dodecyl sulfate (SDS): Both compounds are surfactants, but SDS is more commonly used in laboratory settings for protein denaturation and electrophoresis.
Sodium lauryl sulfate (SLS): Similar to SDS, SLS is widely used in personal care products like shampoos and toothpaste.
These comparisons highlight the unique properties of this compound, particularly its ability to function as an ion-pairing reagent and its applications in advanced material synthesis .
Propriétés
Numéro CAS |
13502-28-8 |
|---|---|
Formule moléculaire |
C12H25NaO4S |
Poids moléculaire |
288.38 g/mol |
Nom IUPAC |
sodium;3-hydroxydodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-12(13)10-11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
GUNDCQDQIPEOFE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


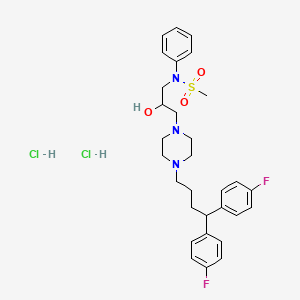
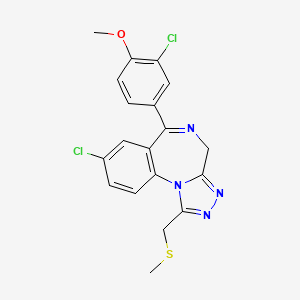



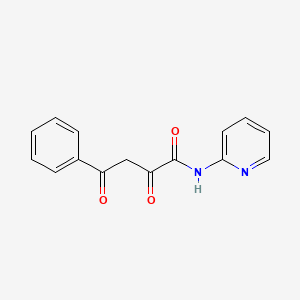

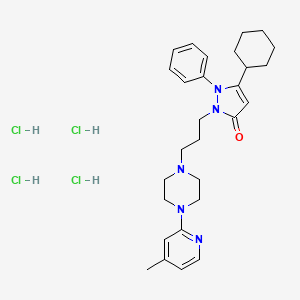
![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)

![[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12711214.png)


